molecular formula C12H14N2O2S B7876113 5-(pyrrolidin-1-ylsulfonyl)-1H-indole

5-(pyrrolidin-1-ylsulfonyl)-1H-indole

Cat. No.: B7876113
M. Wt: 250.32 g/mol
InChI Key: TUTCBDCNJZRKJA-UHFFFAOYSA-N
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Description

5-(pyrrolidin-1-ylsulfonyl)-1H-indole is a synthetic organic compound that features a sulfonyl group attached to an indole ring, with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as pyrrolidine-1-sulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at low temperatures.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the pyrrolidine ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Products may include N-oxides or sulfoxides.

    Reduction: Products may include sulfides or amines.

    Substitution: Products include halogenated or nitro-substituted indoles.

Scientific Research Applications

Chemistry

In chemistry, 5-(pyrrolidin-1-ylsulfonyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential to treat various diseases, including cancer and neurological disorders. The compound’s structure allows it to bind to specific proteins and enzymes, influencing biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds, while the indole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(methylsulfonyl)-1H-indole: Similar structure but with a methyl group instead of a pyrrolidine ring.

    5-(pyrrolidin-1-ylcarbonyl)-1H-indole: Contains a carbonyl group instead of a sulfonyl group.

    5-(pyrrolidin-1-ylsulfonyl)-2-methyl-1H-indole: Methyl group added to the indole ring.

Uniqueness

5-(pyrrolidin-1-ylsulfonyl)-1H-indole is unique due to the presence of both a sulfonyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and strong interactions with biological targets, making it a valuable compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-17(16,14-7-1-2-8-14)11-3-4-12-10(9-11)5-6-13-12/h3-6,9,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTCBDCNJZRKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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